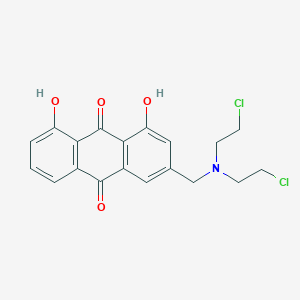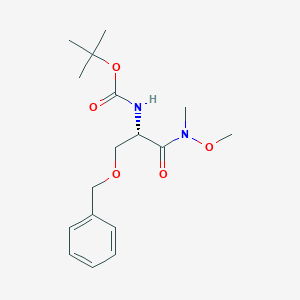
2-(2-Phénoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2. It is a derivative of aniline, where the aniline moiety is substituted with a phenoxyethoxy group.
Applications De Recherche Scientifique
2-(2-Phenoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Analyse Biochimique
Biochemical Properties
Aniline, a structurally similar compound, is known to interact with various enzymes and proteins
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression, similar to other aniline derivatives
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-Phenoxyethoxy)aniline in animal models have not been studied . Therefore, it is not possible to comment on any threshold effects, toxic effects, or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving 2-(2-Phenoxyethoxy)aniline are not well-characterized. Aniline, a related compound, is known to be metabolized through various pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Phenoxyethoxy)aniline can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroethanol with phenol to form 2-phenoxyethanol. This intermediate is then reacted with aniline under basic conditions to yield 2-(2-phenoxyethoxy)aniline .
Industrial Production Methods: In industrial settings, the production of 2-(2-phenoxyethoxy)aniline typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Phenoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Mécanisme D'action
The mechanism of action of 2-(2-Phenoxyethoxy)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(2-Phenoxyethoxy)aniline: Similar structure but with the phenoxyethoxy group at a different position on the aniline ring.
4-(2-Phenoxyethoxy)aniline: Another positional isomer with different chemical properties.
2-(2-Phenoxyethoxy)benzaldehyde: A related compound with an aldehyde group instead of an amine
Uniqueness: 2-(2-Phenoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other isomers may not be as effective .
Propriétés
IUPAC Name |
2-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFHGUDMYDGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580053 |
Source


|
| Record name | 2-(2-Phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-05-4 |
Source


|
| Record name | 2-(2-Phenoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)



![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)







![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

